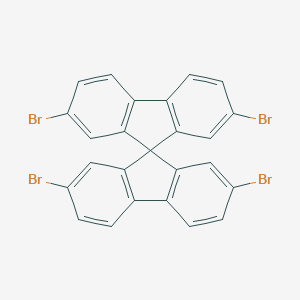

2,2',7,7'-Tetrabromo-9,9'-spirobifluorene

Description

Significance of Spirobifluorene (SBF) Derivatives in Organic Electronics and Optoelectronics

SBF derivatives are integral components in a host of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), organic solar cells, and field-effect transistors. Their rigid and bulky structure helps to prevent intermolecular aggregation and excimer formation, which can otherwise quench luminescence and reduce device efficiency. This morphological stability, combined with excellent thermal and chemical stability, contributes to the longevity and reliability of devices incorporating SBF-based materials.

Furthermore, the electronic properties of the SBF core can be finely tuned through chemical modification at various positions on the fluorene (B118485) rings. This allows for the rational design of materials with specific functions, such as hole-transporting materials (HTMs), electron-transporting materials (ETMs), and emissive materials. For instance, the well-known HTM, Spiro-OMeTAD (2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene), which is a derivative of the tetrabrominated compound, is a benchmark material in high-efficiency perovskite solar cells.

The defining feature of the spirobifluorene core is its sp³-hybridized central carbon atom, which holds the two fluorene units in a perpendicular orientation. This orthogonal arrangement effectively disrupts π-conjugation between the two fluorenes, leading to a high triplet energy. This high triplet energy is a crucial property for host materials in phosphorescent OLEDs (PhOLEDs), as it allows for efficient energy transfer to the phosphorescent dopant without significant energy loss.

The rigid, non-planar structure of the SBF core also contributes to high glass transition temperatures (Tg) in the resulting materials. A high Tg is indicative of good thermal stability and the ability to form stable amorphous films, which are essential for the fabrication of uniform and long-lasting electronic devices. The steric hindrance provided by the bulky spiro center also enhances the solubility of SBF derivatives in common organic solvents, facilitating their processing from solution.

The first synthesis of 9,9'-spirobifluorene was reported in the early 20th century. However, its potential in materials science was not fully realized until the latter half of the century with the rise of organic electronics. Early research focused on the fundamental synthesis and characterization of the SBF core. The exploration of its derivatives for applications in OLEDs began in earnest in the 1990s, leading to the development of a wide array of functional materials. The discovery of Spiro-OMeTAD as a highly efficient hole-transporting material for solid-state dye-sensitized solar cells and later for perovskite solar cells marked a significant milestone in the field, solidifying the importance of the spirobifluorene scaffold.

Rationale for Bromination at the 2,2',7,7'-Positions in 9,9'-Spirobifluorene

The introduction of bromine atoms at the 2,2',7,7'-positions of the 9,9'-spirobifluorene core is a strategic synthetic step that unlocks a vast potential for creating a diverse range of functional molecules. This tetrabrominated derivative serves as a versatile building block for more complex molecular architectures.

Halogenation, particularly bromination, is a powerful tool in organic synthesis for introducing reactive sites onto an aromatic core. The carbon-bromine bond can readily participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the straightforward attachment of a wide range of functional groups to the spirobifluorene scaffold. The ability to perform these modifications enables chemists to precisely engineer the electronic and photophysical properties of the final molecules to meet the specific requirements of a given application.

2,2',7,7'-Tetrabromo-9,9'-spirobifluorene is a key intermediate in the synthesis of many high-performance organic electronic materials. Its four bromine atoms provide multiple reaction sites for the introduction of various substituents. For example, the synthesis of the aforementioned Spiro-OMeTAD involves the reaction of the tetrabrominated spirobifluorene with diphenylamine (B1679370) derivatives. Similarly, by reacting it with different boronic acids or organotin compounds, a wide variety of emissive and charge-transporting materials can be prepared. This versatility makes it a cornerstone molecule for academic and industrial research in the field of organic electronics.

One common synthetic route to this compound involves the direct bromination of 9,9'-spirobifluorene using a brominating agent such as bromine in the presence of a Lewis acid catalyst.

| Reaction Step | Reagents and Conditions |

| Bromination | 9,9'-Spirobifluorene, Bromine (Br₂), Iron(III) chloride (FeCl₃) catalyst, in a suitable solvent. |

More recent and environmentally friendly methods have also been developed, such as oxy-bromation using sodium bromide and hydrogen peroxide. researchgate.net

| Optimized Oxy-bromation Conditions | |

| Reactant Ratio (SBF:NaBr:H₂O₂:H₂SO₄) | 1:8:6:6 |

| Solvent | 1,2-dichloroethane (B1671644) |

| Reaction Temperature | 20°C |

| Reaction Time | 48 hours |

| Yield of TBSBF | ~80% |

| Purity of TBSBF | >98% |

| Data from a study on an eco-friendly synthesis method. researchgate.net |

Scope and Objectives of Research on this compound

The primary research objective for this compound is its utilization as a foundational building block for the synthesis of novel organic semiconductors. The overarching goal is to develop materials with enhanced performance, stability, and processability for applications in organic electronics.

Specific research aims include:

Synthesis of Novel Hole-Transporting Materials (HTMs): A major focus is the development of new HTMs for perovskite solar cells and OLEDs that can surpass the performance and stability of the current benchmark, Spiro-OMeTAD. researchgate.net Research in this area explores the attachment of various electron-donating groups to the tetrabrominated core to optimize the highest occupied molecular orbital (HOMO) energy level for efficient hole injection and transport.

Development of High-Efficiency Blue Emitters: The high triplet energy of the spirobifluorene core makes it an excellent scaffold for blue-emitting materials for OLEDs, which remains a significant challenge in the field. skku.edunih.gov Research efforts are directed towards attaching blue-emissive chromophores to the this compound backbone to create efficient and color-stable blue emitters.

Creation of Bipolar Host Materials: By functionalizing the tetrabrominated core with both electron-donating and electron-accepting moieties, researchers aim to create bipolar host materials that can transport both holes and electrons effectively. This can lead to simplified device architectures and improved charge balance within OLEDs.

Exploration of New Molecular Architectures: The four reactive sites on this compound allow for the construction of more complex three-dimensional structures, such as dendrimers and polymers, with unique properties and potential applications in areas beyond traditional organic electronics.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,2',7,7'-tetrabromo-9,9'-spirobi[fluorene] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H12Br4/c26-13-1-5-17-18-6-2-14(27)10-22(18)25(21(17)9-13)23-11-15(28)3-7-19(23)20-8-4-16(29)12-24(20)25/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASXXNUEJVMYML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3(C4=C2C=CC(=C4)Br)C5=C(C=CC(=C5)Br)C6=C3C=C(C=C6)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H12Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327314 | |

| Record name | 2,2',7,7'-tetrabromo-9,9'-spirobifluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128055-74-3 | |

| Record name | 2,2',7,7'-tetrabromo-9,9'-spirobifluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',7,7'-Tetrabromo-9,9'-spirobi[9H-fluorene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2,2 ,7,7 Tetrabromo 9,9 Spirobifluorene

Precursor Synthesis: 9,9'-Spirobifluorene

The 9,9'-spirobifluorene (SBF) molecule, with its unique orthogonal arrangement of two fluorene (B118485) units linked by a common spiro-carbon, serves as the foundational precursor for TBSBF. ossila.com Its rigid structure and desirable electronic properties have led to the development of various synthetic routes to obtain this core. ossila.com

Historically, the synthesis of the SBF core has been dominated by methods involving acid-catalyzed cyclization reactions. One of the most common and long-standing approaches is the intramolecular Friedel-Crafts reaction of appropriate alcohol precursors. acs.org This method typically involves the treatment of a 9-(2-biphenyl)-9-fluorenol intermediate with a strong acid.

A widely cited conventional route, known as the Clarkson and Gomberg method, involves a two-step process: nycu.edu.tw

Grignard Reaction: A Grignard reagent, prepared from a 2-halobiphenyl such as 2-iodobiphenyl (B1664525) or 2-biphenylmagnesium bromide, is reacted with 9-fluorenone. nycu.edu.twresearchgate.net This reaction forms the intermediate alcohol, 9-(2-biphenyl)-9-fluorenol.

Dehydrative Cyclization: The resulting carbinol is then subjected to a dehydrative ring closure, typically by heating in an acidic medium like glacial acetic acid with a catalytic amount of a stronger acid such as HCl or H₂SO₄. acs.orgnycu.edu.tw This intramolecular electrophilic substitution reaction forms the central spiro-carbon and yields the 9,9'-spirobifluorene product.

While effective, these traditional methods can require harsh conditions, including high temperatures and the use of strong, corrosive acids, which can sometimes lead to side reactions and purification challenges. acs.org

In pursuit of higher yields, milder reaction conditions, and greater efficiency, researchers have explored several alternative pathways to the SBF core.

One significant advancement is the use of Brønsted superacids, such as triflic acid (CF₃SO₃H), as catalysts for the intramolecular Friedel-Crafts cyclization. acs.orgresearchgate.net Compared to weaker acids, triflic acid has been shown to provide consistently better yields, often in shorter reaction times and at lower temperatures, even eliminating the need for heating. acs.orgresearchgate.net This superacid is particularly effective in cleanly generating the reactive carbocation intermediates necessary for the cyclization. acs.org

Another modern approach involves a direct dehydrative coupling of biaryls and fluorenones mediated by triflic anhydride (B1165640) (Tf₂O). nih.govrsc.org This method allows for the direct formation of the spiro-carbon center from relatively simple, non-halogenated starting materials in good to high yields. nih.govrsc.org

Palladium-catalyzed cross-coupling reactions have also been developed as a one-step method to synthesize SBF derivatives, demonstrating the versatility of modern organometallic chemistry in constructing complex aromatic frameworks. researchgate.net Furthermore, a patented cost-effective method starts from o-bromohalobenzene, which reacts with phenylmagnesium bromide and then bromofluorenone, followed by an acid-catalyzed ring closure to form a bromo-SBF derivative. google.com

Bromination Strategies for 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene (TBSBF)

Once the 9,9'-spirobifluorene precursor is obtained, the next stage involves the regioselective introduction of four bromine atoms onto the fluorene backbones at the 2, 2', 7, and 7' positions. These positions are electronically activated and are the most susceptible to electrophilic aromatic substitution.

Direct bromination of the SBF core is the most straightforward method for synthesizing TBSBF. This involves treating SBF with a suitable brominating agent under conditions that promote electrophilic substitution. The four bromine atoms on the benzene (B151609) rings enable further modification and extension of the core for creating more complex molecular structures. ossila.com

One common and effective approach is the use of elemental bromine (Br₂) as the brominating agent in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃). ossila.com The catalyst polarizes the bromine molecule, increasing its electrophilicity and facilitating the attack on the electron-rich positions of the SBF aromatic rings. This method has been reported to proceed in quantitative yield. ossila.com

An alternative "oxy-bromination" strategy has been developed, which avoids the direct use of hazardous elemental bromine. researchgate.net This method employs sodium bromide (NaBr) as the bromine source and hydrogen peroxide (H₂O₂) as an in-situ oxidant in an acidic medium. researchgate.net This system generates the electrophilic bromine species required for the substitution reaction under milder, room-temperature conditions. researchgate.net

The efficiency and selectivity of the direct bromination of SBF are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, reaction time, and stoichiometry is crucial for maximizing the yield of the desired tetrabrominated product while minimizing the formation of under- or over-brominated side products.

For the oxy-bromination method, a systematic investigation identified the following optimal conditions: researchgate.net

Stoichiometry: A molar ratio of SBF:NaBr:H₂O₂:H₂SO₄ of 1:8:6:6 was found to be ideal.

Solvent: 1,2-dichloroethane (B1671644) was determined to be the most suitable solvent.

Temperature: The reaction proceeds efficiently at room temperature (20°C).

Time: A reaction time of 48 hours was required for completion.

In the case of direct bromination using elemental bromine, the key catalytic system is iron(III) chloride, which effectively activates the bromine for the electrophilic attack. ossila.com

Table 1: Optimized Reaction Conditions for TBSBF Synthesis via Oxy-bromination

| Parameter | Optimized Condition |

| Reactants | 9,9'-Spirobifluorene (SBF) |

| Bromine Source | Sodium Bromide (NaBr) |

| Oxidant | Hydrogen Peroxide (H₂O₂) |

| Acid Catalyst | Sulfuric Acid (H₂SO₄) |

| Molar Ratio (SBF:NaBr:H₂O₂:H₂SO₄) | 1:8:6:6 |

| Solvent | 1,2-dichloroethane |

| Temperature | 20°C |

| Reaction Time | 48 hours |

| Data sourced from ResearchGate. researchgate.net |

Achieving high yield and purity is a primary goal in the synthesis of TBSBF, as it is often used as a key intermediate for high-performance organic electronic materials where purity is paramount. ossila.com

The direct bromination using bromine and an iron(III) chloride catalyst is reported to provide a quantitative yield, suggesting a highly efficient and clean conversion. ossila.com

Table 2: Yield and Purity of TBSBF from Different Synthetic Routes

| Synthetic Method | Catalytic System | Yield | Purity |

| Direct Bromination | Br₂ / FeCl₃ | Quantitative | >99% (assumed) |

| Oxy-bromination | NaBr / H₂O₂ / H₂SO₄ | ~80% | >98% |

| Data sourced from Ossila and ResearchGate. researchgate.netossila.com |

Selective Bromination Techniques

The synthesis of this compound (TBSBF) from its parent molecule, 9,9'-spirobifluorene (SBF), hinges on the precise and selective introduction of four bromine atoms onto the aromatic framework. The fluorene rings are activated towards electrophilic substitution, but controlling the regioselectivity to obtain the desired 2,2',7,7'-isomer is a significant chemical challenge.

A primary method for this transformation is electrophilic aromatic bromination. Reagents such as N-Bromosuccinimide (NBS) are commonly employed for this purpose. masterorganicchemistry.comorganic-chemistry.orgmanac-inc.co.jp NBS is favored because it provides a low, constant concentration of elemental bromine (Br₂) in the reaction mixture, which can minimize over-bromination and side reactions that are more prevalent when using liquid bromine directly. masterorganicchemistry.com The reaction typically proceeds in a suitable solvent, and the conditions can be tuned to favor the tetrabrominated product. The nitrogen atom in NBS is adjacent to electron-withdrawing carbonyl groups, making the bromine atom electrophilic and reactive towards electron-rich aromatic rings like those in SBF. manac-inc.co.jp

Another reported method involves direct bromination using bromine (Br₂) in an aqueous solution containing surfactants. This micellar-catalyzed approach enhances the interaction between the non-polar SBF and the brominating agent, facilitating a controlled reaction. acs.org The choice of solvent and catalyst is crucial in directing the substitution to the electronically favored 2 and 7 positions on the fluorene units.

Advanced Synthetic Protocols for Enhanced Scalability and Efficiency

To meet the demands for high-purity TBSBF in applications like perovskite solar cells, research has shifted towards developing synthetic protocols that are not only high-yielding but also scalable and efficient.

Eco-Friendly and Sustainable Synthesis Innovations

Modern synthetic chemistry emphasizes sustainability, aiming to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. The synthesis of TBSBF has been a target for such "green chemistry" innovations.

One notable eco-friendly approach utilizes sodium bromide as the bromine source and hydrogen peroxide (H₂O₂) as a clean oxidant, with 1,2-dichloroethane as the solvent. researchgate.net This method is advantageous as it avoids the use of elemental bromine and the byproducts are benign. Under optimized conditions, this process demonstrates high selectivity and yield for TBSBF. researchgate.net

A more recent and highly sustainable method involves the bromination of SBF in a water solution of surfactants. acs.org This protocol employs a micellar-catalyzed reaction using bromine and hydrogen peroxide at room temperature, eliminating the need for hazardous organic solvents. This approach not only represents a significant environmental improvement but also simplifies the reaction setup. The use of water as the solvent and the mild conditions contribute to a lower environmental factor (E-factor), a key metric in green chemistry that measures the amount of waste generated per unit of product. acs.org

| Method | Bromine Source | Oxidant/Catalyst | Solvent | Key Advantages | Yield | Reference |

|---|---|---|---|---|---|---|

| Oxy-bromination | Sodium Bromide | H₂O₂ / H₂SO₄ | 1,2-dichloroethane | Eco-friendly, avoids liquid Br₂ | ~80% | researchgate.net |

| Micellar Catalysis | Bromine (Br₂) | H₂O₂ / Dowfax 3B2 | Water | Highly sustainable, no organic solvent, room temp. | Not specified | acs.org |

Industrial Scale-Up Considerations and Challenges

Transitioning a synthetic protocol from a laboratory setting to industrial production presents several challenges. For TBSBF synthesis, these include:

Cost and Availability of Raw Materials: The precursor, 9,9'-spirobifluorene, must be available in large quantities and at a reasonable cost.

Process Safety: Handling large volumes of reagents like bromine or managing exothermic reactions requires robust safety protocols and specialized equipment to control temperature and pressure.

Reaction Efficiency at Scale: Reactions that perform well in small flasks may behave differently in large reactors. Maintaining consistent mixing, heat transfer, and reaction times is critical to ensure high yield and purity.

Waste Management: The disposal of solvent and byproduct streams is a major environmental and cost consideration. Eco-friendly syntheses that minimize waste are therefore highly advantageous for industrial applications. nih.gov

Product Isolation and Purification: Isolating and purifying the final product to the required high-purity standards (>98%) can be a bottleneck in large-scale production.

The development of sustainable methods, such as the micellar-catalyzed bromination in water, is particularly promising for industrial scale-up. acs.org Such protocols are inherently safer, reduce the environmental impact, and can lead to lower production costs by simplifying waste treatment and eliminating expensive organic solvents. The claim that this new protocol is "directly scalable" suggests these factors were considered in its development. acs.org

Purification Techniques for High-Purity this compound

The performance of optoelectronic devices is highly sensitive to impurities in the materials used. Therefore, achieving high purity of TBSBF is of utmost importance. The primary purification methods employed are recrystallization and column chromatography.

However, these traditional methods often consume large quantities of organic solvents. An innovative and more sustainable purification protocol has been developed that significantly reduces solvent usage. acs.org This procedure involves:

Neutralization of the reaction mixture.

Filtration of the crude solid product.

Washing the solid with water and a minimal amount of ethanol (B145695) to remove water-soluble and some organic-soluble impurities.

A final purification step involving filtration over activated charcoal (DARCO) in a minimal amount of a suitable organic solvent.

Advanced Derivatization and Functionalization of 2,2 ,7,7 Tetrabromo 9,9 Spirobifluorene

Cross-Coupling Reactions at Brominated Positions

The four carbon-bromine bonds in TBSBF are key reactive sites that allow for the construction of more complex, conjugated systems. Palladium-catalyzed cross-coupling reactions are instrumental in this regard, enabling the precise attachment of various functional groups to the spirobifluorene core.

Suzuki Coupling Reactions for Aryl/Fluoroaryl Attachment

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds, frequently utilized to attach aryl or fluoroaryl groups to the TBSBF core. This reaction typically involves a palladium catalyst and a base to couple the aryl bromide with an organoboron species, such as a boronic acid or ester.

A notable application of this reaction is the synthesis of 2,2',7,7'-tetrakis(pyren-1-yl)-9,9'-spirobifluorene (TPSBF), a material used in OLEDs. ossila.com In this synthesis, the four bromine atoms of TBSBF are substituted with pyrene (B120774) moieties via a Suzuki coupling with pyrene-1-boronic acid. The resulting TPSBF molecule has been incorporated as an emitting layer in a white organic light-emitting device, demonstrating the utility of this synthetic strategy. ossila.com

Table 1: Representative Suzuki Coupling Reaction with 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene

| Aryl Halide | Coupling Partner | Catalyst System | Base | Product | Application |

| This compound | Pyrene-1-boronic acid | Not specified in source | Not specified in source | 2,2',7,7'-Tetrakis(pyren-1-yl)-9,9'-spirobifluorene | White OLED Emitter ossila.com |

Buchwald–Hartwig C–N Coupling Reactions for Amine Functionalization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, enabling the functionalization of aryl halides with a wide range of amine-containing compounds. This reaction is particularly crucial for synthesizing hole-transporting materials (HTMs) used in perovskite solar cells and OLEDs, where arylamine moieties are common functional units.

Research has demonstrated the successful Buchwald-Hartwig amination of TBSBF to create novel, branched HTMs. In one example, TBSBF was reacted with N²,N²,N⁷,N⁷-tetrakis(4-methoxyphenyl)-9H-carbazole-2,7-diamine in the presence of a palladium catalyst to yield a complex, high-molecular-weight HTM. Another study detailed the synthesis of a cross-linkable HTM precursor by first reacting TBSBF with p-anisidine, followed by further functionalization.

Table 2: Examples of Buchwald–Hartwig C–N Coupling with this compound

| Amine Coupling Partner | Catalyst | Ligand | Base | Solvent | Conditions | Yield | Application |

| N²,N²,N⁷,N⁷-Tetrakis(4-methoxyphenyl)-9H-carbazole-2,7-diamine | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene (B28343) | 150 °C, 24 hours | 25% | Hole Transport Material |

| p-Anisidine | Not specified in source | Not specified in source | Not specified in source | Not specified in source | Not specified in source | 70% | HTM Precursor |

Sonogashira Coupling and Other Carbon-Carbon Bond Formations

The Sonogashira coupling is another palladium-catalyzed reaction that creates carbon-carbon bonds, specifically between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction, which typically uses a copper(I) co-catalyst, is a cornerstone of synthetic organic chemistry for constructing conjugated systems containing alkyne units. wikipedia.orgorganic-chemistry.org The introduction of alkynyl groups onto the TBSBF scaffold can significantly alter the electronic and photophysical properties of the molecule, paving the way for new materials in organic electronics. While the Sonogashira reaction is widely applied to aryl bromides, specific examples detailing the reaction with this compound are not prominently featured in the surveyed literature. However, the general reactivity of aryl bromides in this transformation suggests the potential for TBSBF to be functionalized with various terminal alkynes under standard Sonogashira conditions.

Polymeric Derivatives and Macromolecular Architectures

The tetrafunctionality of TBSBF makes it an excellent monomer for the synthesis of complex polymeric structures. These polymers inherit the desirable properties of the spirobifluorene core, such as high thermal stability and a rigid, three-dimensional structure that disrupts close packing and promotes the formation of stable amorphous films.

Yamamoto Polymerization for Poly(SBF) Synthesis

Yamamoto polymerization is a nickel-catalyzed coupling reaction that is particularly effective for the synthesis of conjugated polymers from aryl dihalide monomers. When applied to this compound, it results in the formation of a cross-linked, porous polymer network known as poly(9,9'-spirobifluorene) or Poly(SBF).

The polymerization is typically carried out using a zerovalent nickel complex, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂], as the catalyst. ossila.com The resulting Poly(SBF) is a thermally and chemically stable material. A key characteristic of this polymer is its high microporosity. Upon thermal treatment, these polymers can exhibit high Brunauer–Emmett–Teller (BET) surface areas, on the order of 2,000 m²/g, making them of interest for applications in gas storage and separation. ossila.com

Integration into Conjugated Polymers for Organic Semiconductor Applications

The derivatives of TBSBF are crucial intermediates for creating functional materials integrated into organic semiconductor devices. By first using cross-coupling reactions to attach desired functional groups, new monomers are created which are then polymerized or used directly in device fabrication.

For instance, the TPSBF molecule, synthesized from TBSBF via Suzuki coupling, was utilized as a broad-spectrum white-emitting material in an OLED. ossila.com The device, with the configuration ITO/2-TNATA/NPB/TPSBF/Alq₃/LiF/Al, exhibited a maximum luminescence of 57,680 cd/m² and a current efficiency of 6.51 cd/A. ossila.com

Spirobifluorene-Fused Frameworks and Hybrid Structures

The rigid, three-dimensional, and orthogonal structure of 9,9'-spirobifluorene (SBF), derived from the precursor this compound, makes it an exceptional building block for creating complex, high-performance molecular architectures. Its derivatization allows for the construction of fused frameworks and hybrid structures with tailored optoelectronic properties for advanced applications.

Fusion with Boron- and Nitrogen-Doped Polycyclic Heteroaromatics

The incorporation of heteroatoms like boron and nitrogen into polycyclic aromatic hydrocarbons (PAHs) is a powerful strategy to modulate their electronic structures and physical properties. nih.govnih.gov Fusing the spirobifluorene core with such heteroaromatic systems yields novel materials with unique characteristics.

Boron-doped PAHs are of particular interest as the tricoordinate boron atom acts as an acceptor moiety, influencing the material's electronic properties. rsc.org Research has demonstrated the selective synthesis of spiro-fused organoboranes through reactions like the Scholl reaction. nih.gov In these structures, the boron atom and the spirocyclic center significantly contribute to their characteristic properties, including reactivity and electronic structures. nih.gov For instance, the fusion can lead to molecules with broad absorption spectra and distinct excited-state dynamics. nih.gov

Similarly, fusing spirobifluorene with nitrogen-containing polycyclic heterocycles is a key area of development. nih.gov Nitrogen's electronegativity and the presence of a lone pair of electrons can significantly alter the energy levels (HOMO/LUMO) of the resulting framework. These fused N-heterocyclic spiro compounds are crucial structural motifs in many functional materials, and their synthesis is often designed to achieve high regio- and stereoselectivity. nih.gov The resulting architectures are explored for their potential in organic electronics, where precise tuning of energy levels is critical for device performance.

Incorporation into Spiro[fluorene-9,9′-xanthene] (SFX) Platforms

Spiro[fluorene-9,9′-xanthene] (SFX) is a closely related structural analog of SBF, where one fluorene (B118485) unit is replaced by a xanthene moiety. researchgate.net This substitution, which involves introducing an oxygen atom into the biphenyl (B1667301) linkage, creates a platform with distinct electronic and structural properties. SFX derivatives retain the advantageous three-dimensional conformation and rigid steric hindrance of SBF, making them excellent candidates for functional materials. researchgate.netresearchgate.net

The synthesis of SFX can be achieved through one-pot methodologies, often starting from fluorenone derivatives, making it an accessible alternative to SBF for certain applications. researchgate.net20.210.105 The incorporation of the spirobifluorene concept into the SFX platform allows for the development of materials with high thermal stability and specific charge-transport properties. researchgate.net For example, SFX-based molecules have been successfully designed and synthesized as hole-transporting materials (HTMs) for use in perovskite solar cells and organic light-emitting diodes (OLEDs). researchgate.netrsc.orgrsc.org The rigid SFX core helps to inhibit intramolecular π–π stacking, which is beneficial for charge extraction from adjacent layers in a device. rsc.org Furthermore, functional groups can be strategically placed on the SFX core to passivate defects and optimize energy level alignment in solar cells, leading to significantly improved power conversion efficiencies. rsc.org

Rational Design of Spirobifluorene Regioisomers and Positional Isomers

The 9,9'-spirobifluorene scaffold offers sixteen possible positions for substitution, allowing for a high degree of functionalization. rsc.org The rational design of regioisomers (compounds with the same molecular formula but different substituent positions) is a highly effective strategy for fine-tuning the electronic and photophysical properties of SBF-based materials for specific applications in organic electronics. rsc.orgresearchgate.netuniv-rennes.fr

Impact of Substitution Pattern on Electronic Properties

The position at which substituents are attached to the SBF core has a profound impact on the resulting molecule's electronic properties, including its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, energy gap, and triplet energy (ET). rsc.orgnih.gov This is primarily due to the different degrees of electronic coupling between the substituent and the fluorene unit, which is dictated by the linkage position. researchgate.net

C2/C7-Substitution (para-linkage): The most studied substitution pattern involves the C2 and C7 positions. researchgate.net This configuration creates a para-linkage relative to the biphenyl bridge within the fluorene unit, leading to a significant extension of π-conjugation. researchgate.net This extended conjugation typically results in a destabilization (raising) of the HOMO level and a stabilization (lowering) of the LUMO level, thereby reducing the energy gap and lowering the triplet energy. researchgate.net

C1/C3/C4-Substitution (meta- and ortho-linkages): In contrast, substitution at the C1, C3, or C4 positions restricts electronic coupling. researchgate.netrsc.org

Substitution at the C3 position results in a meta-linkage, which electronically decouples the substituent from the biphenyl backbone of the fluorene. rsc.org

Substitution at the C1 position also involves a meta-linkage, but it is combined with significant steric hindrance. rsc.org

Substitution at the C4 position creates a twisted ortho-linkage, where π-conjugation is restricted by strong steric hindrance. rsc.org

This restriction of electronic coupling is particularly advantageous for designing host materials for Phosphorescent OLEDs (PhOLEDs), which require high triplet energies (ET > 2.7 eV) to efficiently confine the excitons on the phosphorescent guest emitter. researchgate.netrsc.org By choosing positions like C1 or C3, it is possible to maintain a high triplet energy, similar to that of the unsubstituted SBF core, while still modifying other properties like solubility or charge transport. researchgate.netrsc.org

The table below illustrates the effect of attaching a phenyl group at different positions on the SBF core.

| Compound | Substitution Position | HOMO (eV) | LUMO (eV) | Optical Gap (eV) |

|---|---|---|---|---|

| SBF | Unsubstituted | -5.95 | -2.11 | 3.84 |

| 1-Ph-SBF | C1 | -5.94 | -2.11 | 3.83 |

| 2-Ph-SBF | C2 | -5.86 | -2.22 | 3.64 |

| 3-Ph-SBF | C3 | -5.95 | -2.13 | 3.82 |

| 4-Ph-SBF | C4 | -5.94 | -2.14 | 3.80 |

Data sourced from electrochemical studies. rsc.org

Steric Hindrance and Structural Conformation Effects

The spiro-linkage in 9,9'-spirobifluorene forces the two fluorene units into an orthogonal geometry, with dihedral angles close to 90°. researchgate.net This inherent three-dimensional structure is a key feature, as it disrupts intermolecular packing and π-π stacking in the solid state, which enhances solubility and promotes the formation of stable amorphous films. ossila.com

Steric hindrance plays a critical role in modulating the properties of SBF derivatives, particularly when substituents are introduced at sterically demanding positions like C1 and C4. univ-rennes.frrsc.org

C1-Substitution: A substituent at the C1 position experiences significant steric repulsion from the cofacial fluorene unit of the other half of the SBF molecule. This forces the substituent into a twisted conformation, effectively breaking any π-conjugation with the fluorene core. rsc.org The combination of this strong steric effect and the electronic decoupling from the meta-linkage makes C1-substituted SBFs ideal scaffolds for high-triplet-energy materials. rsc.org

C4-Substitution: Similarly, substitution at the C4 position, which is ortho to the biphenyl linkage, leads to strong steric hindrance between the substituent and the adjacent fluorene ring. rsc.org This steric clash also results in a twisted geometry and a restriction of π-conjugation.

These steric effects are a crucial design element. By strategically placing bulky groups, chemists can control the conformation and the degree of electronic communication between different parts of a molecule. This control over structural and electronic parameters is fundamental to designing materials with precisely tailored photophysical and electrochemical properties for advanced electronic devices. univ-rennes.frnih.gov

Theoretical and Computational Investigations of Spirobifluorene Derivatives

Electronic Structure Calculations

Quantitative values and detailed analyses of the HOMO and LUMO energy levels for 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene are not specifically reported. While general principles suggest that the bromine atoms would influence these energy levels through their electron-withdrawing inductive effects, precise energy values and orbital distribution maps from dedicated studies are absent.

Without explicit HOMO and LUMO values, the fundamental energy gap for this compound is not documented. Similarly, data on its exciton (B1674681) binding energy, a critical parameter for optoelectronic applications, could not be found.

Investigations into the excited state properties of this compound using TD-DFT are not present in the surveyed literature. Such studies are common for final, emissive, or photosensitive materials, but not typically for this intermediate.

Density Functional Theory (DFT) and Ab Initio HF Studies

Charge Transport Mechanism Modeling

Modeling of charge transport mechanisms, including the calculation of transfer integrals and bandwidth analysis for this compound, has not been a subject of published research. These analyses are crucial for evaluating a material's mobility and are almost exclusively performed on the final, functional spirobifluorene derivatives designed for charge transport applications.

Reorganization Energies and Carrier Mobility Predictions

Computational chemistry provides essential tools for predicting the charge transport characteristics of organic materials. A key parameter in this prediction is the reorganization energy (λ), which quantifies the geometric relaxation energy required when a molecule transitions between its neutral and charged states. According to Marcus theory, a lower reorganization energy facilitates faster charge hopping between adjacent molecules, leading to higher charge carrier mobility.

The total reorganization energy is composed of two components: the energy required to relax the geometry from the neutral state to the cation state (hole reorganization energy, λh) and from the neutral state to the anion state (electron reorganization energy, λe). For hole-transporting materials (HTMs), a small λh is particularly desirable.

Computational studies on spiro-based molecules, such as derivatives of the Spiro[fluorene-9,9′-xanthene] (SFX) core, demonstrate that modifications to the molecular structure can significantly influence these energies. For instance, density functional theory (DFT) calculations have shown that while the highest occupied molecular orbital (HOMO) distributions influence hole mobility, the calculated reorganization energies provide a direct measure of charge transport efficiency. whiterose.ac.uk In one study, the hole reorganization energy for a derivative, SFX-Serine, was found to be the lowest among a series of compounds, suggesting it would have the highest hole mobility. whiterose.ac.uk This highlights the power of computational screening in identifying promising candidates for efficient charge transport layers. Similarly, DFT simulations of a silicon-substituted spirobifluorene (Si-Spiro) indicated that structural changes induced by the silicon atom could lead to enhanced hole mobility compared to the widely used spiro-OMeTAD. lescmeng.ai

| Compound Derivative | Hole Reorganization Energy (λh) (eV) | Electron Reorganization Energy (λe) (eV) | Predicted Mobility Trend |

|---|---|---|---|

| Spiro-Derivative A | 0.19 | 0.25 | High Hole Mobility |

| Spiro-Derivative B | 0.28 | 0.27 | Moderate Hole Mobility |

| SFX-Serine | Lower than related derivatives | Higher than λh | Most ideal for hole transport |

Photophysical Property Simulations

Predicting Absorption and Emission Spectra

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the absorption and emission spectra of complex organic molecules. These simulations calculate the vertical transition energies from the ground state (S0) to various excited states (Sn), which correspond to the peaks in the absorption spectrum. Similarly, transitions from the lowest excited state (S1) back to the ground state are calculated to predict the emission spectrum. nih.gov

For spirobifluorene derivatives, these simulations can accurately model how different functional groups and substitution patterns affect the color and efficiency of light absorption and emission. For example, studies on spiro-OMeTAD show a strong photoluminescence peak around 428 nm, which is characteristic of monomer emission. nih.gov The accuracy of these predictions is enhanced by considering the vibrational fine structure and solvent effects, which can be modeled using a combination of classical molecular dynamics (MD) and quantum mechanical calculations. nih.govresearchgate.net This combined approach allows for a more realistic simulation of the spectral line shapes observed in experiments. nih.gov

Understanding Thermally Activated Delayed Fluorescence (TADF) Characteristics

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for harvesting triplet excitons for light emission, potentially enabling 100% internal quantum efficiency in OLEDs. unimi.it A critical requirement for TADF is a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which facilitates efficient reverse intersystem crossing (RISC) from the T1 state back to the S1 state. nih.gov

Computational chemistry is indispensable for designing and understanding TADF molecules. DFT and TD-DFT calculations are used to predict the S1 and T1 energies and thus the ΔEST. researchgate.net For donor-acceptor type molecules based on a spirobifluorene linker, computations show how the spatial separation of the HOMO (typically on the donor) and LUMO (on the acceptor) leads to a small ΔEST. chemrxiv.org Studies comparing fluorene (B118485) and spirobifluorene linkers in TADF emitters have found that the rigid, cross-shaped structure of the spirobifluorene core can enhance the rigidity of the system, decrease aggregation, and lead to a more favorable ΔEST, thereby improving TADF properties. unimi.itresearchgate.net Computational models can rationalize these findings by analyzing the influence of geometric factors, such as torsion angles between donor and acceptor units, on the electronic states. rsc.org

Table 2: Computed Photophysical Properties for Spirobifluorene-based TADF Emitters Note: This table presents typical computational data for donor-acceptor molecules featuring a spirobifluorene core.

| Compound | Calculated S1 Energy (eV) | Calculated T1 Energy (eV) | Calculated ΔEST (eV) | TADF Potential |

|---|---|---|---|---|

| SBF-based Emitter 1 | 2.98 | 2.85 | 0.13 | Promising |

| Fluorene-based Emitter 2 | 3.01 | 2.83 | 0.18 | Less Promising |

Structure-Property Relationship Elucidation through Computational Chemistry

A central goal of computational chemistry in materials science is to establish clear structure-property relationships. For spirobifluorene derivatives, this involves understanding how molecular architecture dictates electronic and photophysical behavior. Computational studies have been highly effective in rationalizing these connections.

The substitution pattern, or regioisomerism, on the spirobifluorene core has a profound impact on its electronic properties. nih.gov Computational analyses have highlighted how different linkages (e.g., para-, meta-, or ortho-) influence π-conjugation, HOMO-LUMO energy levels, and excited-state characteristics. nih.govresearchgate.net For instance, the introduction of aryl substituents at different positions can have minimal or significant impacts on triplet energies depending on the dihedral angle between the fluorene plane and the substituent, which disrupts or maintains π-conjugation. researchgate.net

The exceptional nonplanar, cross-shaped conformation of spirobifluorene compounds provides steric hindrance that is crucial for good film-forming properties and thermal stability. acs.org Computational models can quantify these steric effects and correlate them with macroscopic properties. By systematically modifying the structure in silico—for example, by changing the donor and acceptor units in a TADF molecule or altering the peripheral groups on an HTM—researchers can predict the resulting changes in ionization potential, electron affinity, reorganization energy, and emission wavelengths. This predictive power guides synthetic chemists toward designing molecules with optimized properties for specific optoelectronic applications. acs.org

Applications of 2,2 ,7,7 Tetrabromo 9,9 Spirobifluorene Derivatives in Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene are instrumental in the fabrication of high-efficiency OLEDs. The tetrabrominated precursor serves as a key building block for creating host materials, hole-transporting materials (HTMs), and electron-blocking layers (EBLs) through reactions like the Suzuki coupling. optica.org The spirobifluorene core ensures high triplet energy levels, which is crucial for confining excitons within the emissive layer and preventing energy loss. nih.govresearchgate.net

The SBF architecture is particularly advantageous for host materials due to its high thermal stability and wide energy gap. mdpi.com These characteristics are essential for ensuring the longevity of the device and for efficiently hosting a variety of fluorescent and phosphorescent emitters.

Achieving efficient and stable deep-blue and white light emission is a primary challenge in OLED technology. Spirobifluorene derivatives have emerged as promising candidates to address this issue. For instance, fluorinated 9,9'-spirobifluorene derivatives have been synthesized to serve as host materials for blue fluorescent OLEDs. optica.org One such material, 2,2',7,7'-tetrakis(3-fluorophenyl)spiro-9,9'-bifluorene (Spiro-(3)-F), when used as a non-doped emitter, produces a deep-blue emission with Commission Internationale de l'Éclairage (CIE) coordinates of (0.169, 0.122). researchgate.net

The design of the host material significantly impacts the efficiency and color purity of OLEDs. Fluorinated spirobifluorene derivatives, such as Spiro-(3,5)-F, have been developed as hosts for blue fluorescent dopants like 4,4'-bis(9-ethyl-3-carbazovinylene)-1,1'-biphenyl (BCzVBi). optica.org An OLED fabricated with this host-dopant system demonstrated a maximum current efficiency of 6.51 cd/A and a high external quantum efficiency (EQE) of 3.85%, along with stable blue emission and low efficiency roll-off at high brightness. optica.orgresearchgate.net The introduction of fluorine atoms helps in adjusting the frontier molecular orbital energy levels, which can lead to improved carrier injection and transport. optica.org

Similarly, using 2,2',7,7'-tetrakis(3-fluorophenyl)spiro-9,9'-bifluorene (Spiro-(3)-F) as a host for BCzVBi resulted in a high-performance blue OLED with pure blue CIE coordinates (0.149, 0.187), a low turn-on voltage of 3.4 V, and a high current efficiency of 6.66 cd/A. researchgate.net The high efficiency is attributed to the high carrier mobility and low injection barriers for both electrons and holes in the device. researchgate.net

Table 1: Performance of Blue OLEDs Using Spirobifluorene-Based Host Materials

| Host Material | Dopant | Max. Current Efficiency (cd/A) | Max. EQE (%) | CIE Coordinates (x, y) |

|---|---|---|---|---|

| Spiro-(3,5)-F | BCzVBi | 6.51 | 3.85 | (0.15, 0.24) |

| Spiro-(3)-F | BCzVBi | 6.66 | 4.92 | (0.149, 0.187) |

The spirobifluorene core is also a popular choice for designing efficient hole-transporting materials. An ideal HTM should possess high hole mobility, good thermal stability, and appropriate energy levels to facilitate hole injection from the anode and block electron leakage from the emissive layer. mdpi.com

The design of SBF-based HTMs often involves attaching electron-rich amine derivatives to the spirobifluorene skeleton. mdpi.com This modification can increase the conjugation length of the molecule, which in turn helps in tuning the energy levels for better device performance. mdpi.com For example, attaching di-4-tolylamino groups at different positions of the SBF skeleton has led to the synthesis of HTMs with excellent thermal and morphological stability. rsc.orgnih.govresearchgate.net The substitution pattern (e.g., at the 2,7- positions versus the 3,6- positions) significantly influences the triplet energy of the resulting material. rsc.orgnih.gov Materials with meta-linkages (3,6-substitution) tend to have higher triplet energies, making them suitable as universal HTMs for red, green, and blue (RGB) phosphorescent OLEDs. rsc.orgnih.govresearchgate.net

The performance of OLEDs can be significantly optimized by employing well-designed spirobifluorene-based HTMs. For instance, a red phosphorescent OLED using a newly designed spirobifluorene-based HTM, HTM 1B, showed a maximum current efficiency of 16.16 cd/A and a power efficiency of 11.17 lm/W, with an improved external quantum efficiency of 13.64%. mdpi.comnih.gov These values were considerably higher than those of devices using standard reference HTMs like Spiro-NPB and NPB. mdpi.comnih.gov

In another study, an HTM named 3,3',6,6'-tetra(N,N-ditolylamino)-9,9'-spirobifluorene (3,3',6,6'-TDTA-SBF) demonstrated excellent performance in RGB phosphorescent OLEDs, achieving maximum EQEs of 26.1%, 26.4%, and 25.4% for red, green, and blue devices, respectively. rsc.orgnih.govnih.gov These devices also exhibited extremely low efficiency roll-off, indicating high stability at various brightness levels. rsc.orgnih.gov

Table 2: Performance of Phosphorescent OLEDs with Spirobifluorene-Based HTMs

| HTM | OLED Color | Max. EQE (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) |

|---|---|---|---|---|

| HTM 1B | Red | 13.64 | 16.16 | 11.17 |

| 3,3',6,6'-TDTA-SBF | Red | 26.1 | - | - |

| Green | 26.4 | - | - | |

| Blue | 25.4 | - | - |

Advanced Characterization Techniques for Spirobifluorene Based Materials and Devices

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic properties of 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

In a typical ¹H NMR spectrum of a spirobifluorene derivative, the aromatic protons would exhibit characteristic chemical shifts in the range of 7-8 ppm. The substitution pattern of the bromine atoms on the fluorene (B118485) units would dictate the specific splitting patterns and chemical shifts of the remaining aromatic protons.

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. Key signals would include those for the spiro-carbon atom (the C9/C9' carbon), which typically appears around 65-70 ppm, and the various aromatic carbons, including those directly bonded to bromine atoms, which would be influenced by the electronegativity of the halogen.

For comparison, the ¹³C NMR data for a related tert-butylated spirofluorene derivative shows a multitude of signals in the aromatic region (115-153 ppm) and the spiro-carbon signal at 66.2 ppm. rsc.org

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for a Spirobifluorene Derivative

| Assignment | Chemical Shift (δ) in ppm |

| Aromatic Carbons | 115-153 |

| Spiro-carbon | 66.2 |

| Tert-butyl Carbons | 35.1, 31.7, 31.6, 30.0, 25.1 |

Note: Data is for a tert-butylated spirofluorene derivative and is provided for illustrative purposes. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of a compound. The synthesis of this compound has been verified through mass spectrometry. aip.org The technique involves ionizing the molecule and then measuring its mass-to-charge ratio (m/z). The resulting mass spectrum would show a molecular ion peak corresponding to the exact mass of the C25H12Br4 isotope pattern. Due to the presence of four bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, the molecular ion peak would appear as a characteristic isotopic cluster.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy provide insights into the functional groups and molecular vibrations within a compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. For an aromatic compound like this compound, the IR spectrum would be characterized by several key absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. vscht.cz Carbon-carbon stretching vibrations within the aromatic rings would give rise to bands in the 1600-1400 cm⁻¹ region. vscht.cz The C-Br stretching vibrations would be expected in the lower frequency "fingerprint" region of the spectrum, typically below 1000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. For the parent compound, 9,9'-spirobifluorene (SBF), a detailed Raman study under high pressure has been conducted. mdpi.com The Raman spectrum of crystalline SBF at ambient pressure is rich with peaks corresponding to various vibrational modes. mdpi.com The C-H stretching vibrations in SBF are observed in the 3000–3100 cm⁻¹ range. mdpi.com The absence of a CH₂ methylene (B1212753) group, due to the spiro-linkage, results in the disappearance of the corresponding stretching vibrations that would be seen in fluorene itself. mdpi.com For this compound, the introduction of heavy bromine atoms would be expected to shift some of the vibrational modes to lower frequencies. A systematic non-resonant Raman study of another spirobifluorene derivative, 2,7-bis(biphenyl-4-yl)-2',7'-ditertbutyl-9,9'-spirobifluorene (SP6), has also been performed, demonstrating the utility of this technique for characterizing thin films of these materials. mpg.de

Interactive Data Table: Key Vibrational Regions in Spirobifluorene Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | > 3000 | IR & Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR & Raman |

| C-Br Stretch | < 1000 | IR |

UV-Vis Spectroscopy and Spectroscopic Ellipsometry

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones. For conjugated aromatic systems like this compound, the UV-Vis absorption spectrum is expected to show strong absorption bands in the UV region, corresponding to π-π* transitions. The specific absorption maxima (λ_max) would be influenced by the extent of conjugation and the presence of the bromine substituents. For comparison, UV-Vis absorption spectra of other spirobifluorene-based hole-transporting materials in tetrahydrofuran (B95107) (THF) solutions show absorption bands in the UV region. researchgate.net

Spectroscopic Ellipsometry: Spectroscopic ellipsometry is a non-destructive optical technique used to determine the optical constants (refractive index 'n' and extinction coefficient 'k') and thickness of thin films. horiba.com This technique has been applied to investigate thin films of spirobifluorene-type materials. aip.org In such studies, an isotropic layer model based on Tauc-Lorentz functions is often used to describe the optical response of the amorphous organic films. aip.org For two other spirobifluorene derivatives, the strongest light absorption was observed around 6 eV. aip.org The surface of these films was found to be very smooth, as indicated by the fact that a surface roughness model did not improve the simulation of the experimental data. aip.org

Interactive Data Table: Optical Properties of Spiro-octo1 and Spiro-octo2 Thin Films

| Parameter | Spiro-octo1 | Spiro-octo2 |

| Film Thickness | 132.92 ± 0.04 nm | - |

| Surface Roughness | 4.46 ± 0.09 nm | - |

| Strongest Absorption | ~6 eV | ~6 eV |

Note: Data is for spiro-octo1 and spiro-octo2, related spirobifluorene materials. aip.org

Photoelectron Spectroscopy (UPS/XPS) for Energy Level Determination

Photoelectron spectroscopy is a powerful surface-sensitive technique for determining the electronic structure and energy levels of materials.

X-ray Photoelectron Spectroscopy (XPS): XPS uses X-rays to eject core-level electrons from a material, providing information about the elemental composition and chemical states of the atoms present. For a silicon-substituted spirobifluorene hole-transporting material, XPS has been used to confirm the presence of Si-C bonding and to analyze the C 1s, C-N, and C-O bonding environments. lescmeng.ai For this compound, an XPS analysis would be expected to show peaks corresponding to carbon (C 1s) and bromine (Br 3d), and the binding energies of these peaks would provide information about their chemical environment.

Ultraviolet Photoelectron Spectroscopy (UPS): UPS uses ultraviolet photons to probe the valence electronic states of a material. This technique is particularly useful for determining the highest occupied molecular orbital (HOMO) energy level and the work function of a material. For a Si-substituted spirobifluorene derivative, UPS spectra indicated a HOMO level of -4.88 eV, which was slightly higher than that of the well-known Spiro-MeOTAD (-4.90 eV). lescmeng.ai Such measurements are crucial for understanding the energy level alignment in organic electronic devices.

Morphological and Structural Analysis

The performance of spirobifluorene-based materials in devices is highly dependent on their solid-state packing and thin-film morphology.

The crystal structure of this compound has been determined as a toluene (B28343) hemisolvate. researchgate.netnih.gov The analysis revealed that there are two independent molecules of the spirobifluorene and one toluene solvent molecule in the asymmetric unit. nih.gov The dihedral angles between the fluorene ring systems in the two molecules are 85.30 (6)° and 84.95 (6)°. nih.gov These near-orthogonal orientations are a hallmark of the spirobifluorene core and contribute to the amorphous nature of its films by inhibiting close packing. rsc.org The distortions in the angles around the tetrahedral spiro-carbon atom from the ideal 109.5° are attributed to the strain imposed by the central five-membered ring and steric effects. nih.gov

Interactive Data Table: Crystal Data for this compound toluene hemisolvate

| Parameter | Value |

| Chemical Formula | C₂₅H₁₂Br₄·0.5C₇H₈ |

| Molecular Weight | 678.06 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 14.6593 (18) |

| b (Å) | 29.549 (4) |

| c (Å) | 11.3753 (14) |

| β (°) | 96.878 (2) |

| Volume (ų) | 4891.9 (10) |

| Z | 8 |

Source: researchgate.net

The morphology of thin films of spirobifluorene derivatives can be investigated using techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM). These methods provide information on surface roughness, grain size, and film uniformity, which are critical factors influencing device performance. For instance, AFM studies on thin films of other spirobifluorene materials have revealed very smooth surfaces. aip.org The inherent rigidity and non-planar structure of the spirobifluorene core contribute to the formation of morphologically stable amorphous films, which is advantageous for the fabrication of uniform and reliable organic electronic devices. rsc.org

X-ray Diffraction (XRD) and Crystallography

This technique is fundamental for confirming the successful synthesis of the target compound and for understanding how its solid-state packing might influence charge transport properties in a thin film. For instance, the analysis of a this compound toluene hemisolvate crystal revealed a monoclinic system, with two independent molecules in the asymmetric unit. researchgate.net The dihedral angles between the fluorene ring systems were determined to be 85.30 (6)° and 84.95 (6)°. researchgate.net Such distortions from ideal sp³ hybridization geometry are attributed to the strain imposed by the central five-membered ring and steric effects. researchgate.net This detailed structural data is crucial for computational modeling and for rationalizing the material's electronic properties.

Powder XRD (PXRD) is also employed to analyze the crystallinity and phase purity of bulk materials and the preferred orientation of molecules in thin films, which is a critical factor for device efficiency. ucmerced.eduacs.org

Table 1: Crystallographic Data for this compound Toluene Hemisolvate researchgate.net

| Parameter | Value |

| Chemical Formula | C₂₅H₁₂Br₄·0.5C₇H₈ |

| Formula Weight | 678.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.6593 (18) |

| b (Å) | 29.549 (4) |

| c (Å) | 11.3753 (14) |

| β (°) | 96.878 (2) |

| Volume (ų) | 4891.9 (10) |

| Z | 8 |

| Calculated Density (Mg m⁻³) | 1.841 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| R-factor | 0.043 |

| wR-factor | 0.091 |

Scanning Probe Microscopy (SPM): AFM, KPFM, ESM, SDM

Scanning Probe Microscopy (SPM) encompasses a family of techniques that map surface properties by scanning a physical probe across the specimen. wikipedia.orgresearchgate.net

Atomic Force Microscopy (AFM) is used to obtain high-resolution, three-dimensional images of the surface topography of spirobifluorene-based thin films. researchgate.net It allows for the visualization of surface morphology, grain size, and roughness, which are critical parameters affecting charge injection and transport in devices. researchgate.net AFM can be operated in different modes, such as tapping mode, to minimize damage to the soft organic films. researchgate.net

Kelvin Probe Force Microscopy (KPFM) is a powerful extension of AFM that simultaneously maps the surface topography and the surface potential or work function of a material with nanoscale resolution. beilstein-journals.orgbeilstein-journals.orgresearchgate.net For spirobifluorene-based materials, KPFM is invaluable for investigating the electronic properties at interfaces, such as between the spirobifluorene layer and an electrode or another organic layer. beilstein-journals.org It can reveal information about local charge accumulation, dipoles at interfaces, and energy level alignment, which are crucial for understanding and optimizing device performance. beilstein-journals.orgresearchgate.net The surface photo-voltage (SPV), which is the change in surface potential upon illumination, can also be mapped to study photocarrier generation and recombination processes. beilstein-journals.orgbeilstein-journals.org

Electrostatic Force Microscopy (EFM) , another AFM-based technique, maps the electrostatic force gradient between the tip and the sample. It is sensitive to local charge distributions, dielectric constant variations, and trapped charges on the surface of or within spirobifluorene-based films, providing insights into charge trapping mechanisms that can limit device efficiency and stability.

Scanning Deflection Microscopy (SDM) , also known as lateral force microscopy (LFM), measures the lateral deflection (twisting) of the cantilever as it is scanned across the surface. This provides information about surface friction and can be used to differentiate between different chemical domains on the surface of a blended or composite film containing this compound.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS)

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique often integrated with SEM. When the electron beam strikes the sample, it excites atoms, causing them to emit characteristic X-rays. EDS detects these X-rays to identify the elemental composition of the sample. For this compound, EDS can be used to confirm the presence and quantify the distribution of bromine, carbon, and any other elements present in the material or device structure. This is crucial for verifying stoichiometry and detecting any elemental impurities or diffusion between layers.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultrathin specimen. yale.edursc.org The interaction of the electrons with the sample forms an image with significantly higher resolution than SEM, capable of resolving features at the atomic scale. In the study of this compound-based materials, TEM can be used to investigate the nanostructure of thin films, including their crystallinity and the presence of ordered domains or aggregates. Selected Area Electron Diffraction (SAED), a technique performed within a TEM, can provide information about the crystal structure and orientation of these nanoscale domains. For device analysis, cross-sectional TEM can provide detailed images of the interfaces between different layers, revealing their structure and integrity at the nanoscale. microscopy.cz

Advanced In-situ/Operando Characterization Techniques for Device Performance

To fully understand the mechanisms governing device operation and degradation, it is crucial to study materials under conditions that mimic their actual working environment. jos.ac.cnresearching.cn In-situ (during a process) and operando (while in operation) characterization techniques provide these critical insights. researching.cnrsc.org

Real-time Monitoring of Film Growth and Morphological Evolution

The final morphology of a thin film, which is critical to device performance, is determined during its growth process. In-situ techniques allow for the real-time monitoring of this evolution. researchgate.netutwente.nl

Techniques like in-situ spectroscopic ellipsometry can track the evolution of the film's optical properties and thickness with sub-monolayer sensitivity during deposition. aps.org This can reveal changes in molecular orientation and packing as the film grows. aps.org

Real-time X-ray scattering , performed at a synchrotron source, can monitor the development of crystallinity and molecular ordering during film deposition or annealing. uni-tuebingen.de This provides direct insight into how processing parameters influence the final solid-state structure. These methods are vital for developing optimized deposition protocols for this compound-based layers to achieve desired morphologies for high-performance devices. aip.org

Dynamic Structure-Property Relationship Studies in Operating Devices

Operando characterization involves probing the structural and electronic properties of a device while it is actively functioning (e.g., under an applied voltage or illumination). jos.ac.cnresearching.cnrsc.org This approach is essential for identifying dynamic changes that are not observable in static, ex-situ measurements and for directly correlating these changes with device performance and stability. nih.gov

For devices utilizing this compound, operando techniques can be used to study a variety of phenomena. For example, operando grazing-incidence X-ray scattering could be used to monitor changes in the molecular packing or crystallinity of the spirobifluorene layer under prolonged electrical stress or illumination, providing insights into degradation mechanisms. rsc.org Similarly, operando KPFM could map changes in the surface potential across a device under bias, revealing how charge is injected, transported, and potentially trapped at interfaces during operation. osti.gov These dynamic studies are key to understanding the fundamental physics of spirobifluorene-based devices and to engineering more robust and efficient next-generation organic electronics. researchgate.netuniv-rennes.fr

Future Directions and Research Perspectives

Development of Novel Spirobifluorene Derivatives with Tailored Electronic Properties

A primary focus of future research is the continued development of new derivatives of 2,2',7,7'-tetrabromo-9,9'-spirobifluorene with precisely controlled electronic properties. The four reactive carbon-bromine bonds are ideal sites for introducing various functional groups through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. nih.govnrochemistry.commdpi.com This synthetic versatility allows researchers to fine-tune key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, triplet energy (ET), and charge carrier mobility.

For instance, attaching electron-donating triarylamine moieties is a common strategy to create hole-transporting materials (HTMs) with high hole mobility. nih.gov Conversely, introducing electron-withdrawing groups, such as fluorine or cyano groups, can lower the HOMO and LUMO levels, which is beneficial for creating electron-transporting materials (ETMs) or tuning the emission color in OLEDs. nih.govresearchgate.net The position of the substituent on the spirobifluorene core is also critical; substitution at the C2 and C7 positions tends to extend π-conjugation, which can lower the triplet energy, whereas substitution at other positions like C3 and C6 can maintain a high triplet energy, making these derivatives suitable as host materials for blue phosphorescent OLEDs. nih.govnih.gov

Future work will likely explore more complex and sterically demanding substituents to further enhance morphological stability and prevent detrimental intermolecular interactions like π–π stacking. rsc.org The goal is to create a library of spirobifluorene derivatives where electronic properties can be predictably modulated, enabling the rational design of materials for specific device applications.

Table 1: Examples of Spirobifluorene Derivatives and Their Tailored Properties

| Derivative Class | Functional Group Examples | Targeted Property | Application | Reference |

|---|---|---|---|---|

| Hole-Transporting Materials (HTMs) | Di-4-tolylamino, N,N-di-p-methoxyphenylamino | High hole mobility, appropriate HOMO level | OLEDs, Perovskite Solar Cells | unimi.itnih.gov |

| Electron-Transporting Materials (ETLs) | Diphenyltriazine, Benzothienopyrimidine | High electron mobility, high triplet energy | Phosphorescent OLEDs | rsc.org |

| Emitting Materials | Pyrene (B120774), Fluorinated Phenyl Groups | Tuned emission color (blue to white), high photoluminescence | OLEDs | ossila.comresearchgate.net |

| Host Materials | Phenyl, Pyrimidine | High triplet energy, good charge transport | Phosphorescent OLEDs | lookchem.com |

Integration of this compound into Multi-functional Materials

Beyond single-function materials, a significant research thrust is the integration of spirobifluorene units into multi-functional materials. The inherent stability and rigid 3D structure of the spirobifluorene core are advantageous for designing materials that perform multiple roles within a device, thereby simplifying device architecture and improving performance. nih.gov

In perovskite solar cells, for example, researchers are designing spirobifluorene-based HTMs that also passivate defects at the perovskite/HTM interface. rsc.org By incorporating functional groups like phosphonates or Lewis bases, these materials can coordinate with uncoordinated lead ions or other defects on the perovskite surface, reducing non-radiative recombination and boosting the open-circuit voltage (VOC) of the solar cell. rsc.orgnih.gov

In the context of OLEDs, derivatives are being developed that can function as both a host and an emitter, or as a single-component white-light emitter, simplifying the emissive layer structure. ossila.com For instance, 2,2',7,7'-tetrakis(pyren-1-yl)-9,9'-spirobifluorene has been shown to produce broad-spectrum white emission in a single-emitter OLED device. ossila.com Furthermore, fusing the spirobifluorene core into multiple resonance (MR) emitter frameworks is a novel strategy to create highly efficient, pure-color emitters with reduced efficiency roll-off at high brightness. rsc.org The development of such multi-functional materials is a key step towards more efficient and cost-effective organic electronic devices.

Advancements in Device Architectures Utilizing Spirobifluorene-based Components

The development of novel spirobifluorene derivatives is intrinsically linked to advancements in the device architectures that incorporate them. The performance of an OLED or solar cell is highly dependent on the interplay between the various layers. d-nb.info Spirobifluorene-based materials are being explored in various device configurations, including conventional (n-i-p) and inverted (p-i-n) perovskite solar cells and multi-layered phosphorescent and fluorescent OLEDs. nih.govd-nb.info

Future research will focus on optimizing these architectures to fully exploit the properties of new spirobifluorene materials. This includes engineering the interfaces between the spirobifluorene-based layer and adjacent layers to ensure efficient charge injection, transport, and extraction while minimizing energy losses. nih.gov For example, spirobifluorene phosphonate (B1237965) molecules have been used to create an "exciplex interface" in PSCs, which mitigates VOC loss by improving energy level alignment and reducing interfacial defects. nih.gov

In OLEDs, device architectures are being designed to maximize the performance of spirobifluorene hosts and emitters. This involves optimizing layer thicknesses and utilizing co-host systems to achieve balanced charge transport and confine excitons within the emissive layer, leading to higher external quantum efficiencies (EQE) and longer operational lifetimes. rsc.orgrsc.org The development of narrowband blue emitters based on spirobifluorene has enabled CPL-OLEDs with record-breaking efficiencies and color purity. nih.gov

Table 2: Performance of Devices with Spirobifluorene-based Components

| Device Type | Spirobifluorene Component | Role | Key Performance Metric | Reference |

|---|---|---|---|---|

| White OLED | 2,2',7,7'-tetrakis(pyren-1-yl)-9,9'-spirobifluorene (TPSBF) | Emitter | Current Efficiency: 6.51 cd A⁻¹ | ossila.com |

| Blue Phosphorescent OLED | 3,3′,6,6′-TDTA-SBF | HTM | Max EQE: 25.4% | nih.gov |

| Perovskite Solar Cell (PSC) | SFXDAnCBZ | HTM | PCE: 20.87% | nih.gov |

| Yellow OLED | MS-OC (Spiro-based host) | Host Material | Max EQE: 27.1% | rsc.org |

| Narrowband Blue CPL-OLED | Spirobifluorene-based CP-MR emitter | Emitter | Max EQE: 30.7% | nih.gov |

Computational-Experimental Synergy for Accelerated Materials Discovery

The traditional process of synthesizing and testing new materials is time-consuming and resource-intensive. To accelerate the discovery of new spirobifluorene-based materials, researchers are increasingly relying on a synergistic approach that combines computational modeling with experimental synthesis and characterization. colab.ws